N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE is a complex organic compound that features a unique combination of benzodioxin, thiazole, pyridazine, and acetamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzodioxin Moiety: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Synthesis of the Thiazole Ring: This involves the condensation of α-haloketones with thiourea or thioamides.
Construction of the Pyridazine Ring: This can be synthesized via the reaction of hydrazines with 1,4-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The final step involves coupling the benzodioxin, thiazole, and pyridazine intermediates with acetamide under suitable conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This typically involves:
Optimization of Reaction Conditions: Temperature, solvent, and pH optimization to maximize yield.
Purification Techniques: Use of chromatography and recrystallization to obtain pure product.
Scalability: Ensuring the process is scalable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Chemical Biology: Use as a probe to study biological pathways and molecular interactions.
Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor signaling pathways.
Pathway Modulation: Affecting cellular pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- **N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-CHLOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE
- **N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-METHOXYPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE
Uniqueness
The uniqueness of N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-({6-[2-(4-FLUOROPHENYL)-4-METHYL-1,3-THIAZOL-5-YL]PYRIDAZIN-3-YL}SULFANYL)ACETAMIDE lies in its specific combination of functional groups, which may confer unique biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C24H19FN4O3S2 |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H19FN4O3S2/c1-14-23(34-24(26-14)15-2-4-16(25)5-3-15)18-7-9-22(29-28-18)33-13-21(30)27-17-6-8-19-20(12-17)32-11-10-31-19/h2-9,12H,10-11,13H2,1H3,(H,27,30) |
InChI Key |
ZONAJSFAALYZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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